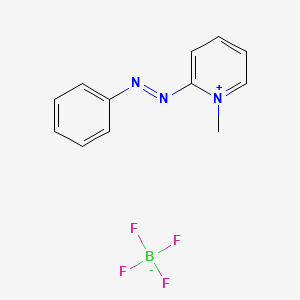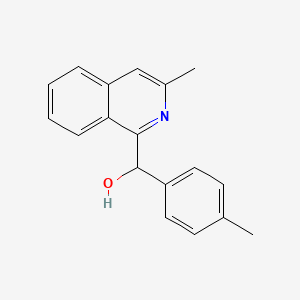
3-Methyl-4-Bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-Bromopyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a methyl group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine. The process typically includes the following steps:
Starting Material: 3-Amino-4-methylpyridine.
Reaction with Hydrogen Bromide and Bromine: The 3-amino-4-methylpyridine is reacted with hydrogen bromide and bromine at low temperatures (around -5°C) to form the desired product.
Sodium Nitrite and Sodium Hydroxide: The reaction mixture is then treated with sodium nitrite and sodium hydroxide to adjust the pH and complete the reaction.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-Bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substituted Pyridines: Various substituted pyridines are formed depending on the nucleophile used in the substitution reactions.
Biaryl Compounds: In Suzuki-Miyaura coupling, biaryl compounds are the major products.
Scientific Research Applications
3-Methyl-4-Bromopyridine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns.
4-Methylpyridine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Methyl-4-Bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
16168-00-0 |
|---|---|
Molecular Formula |
C6H6BrN |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)


